Ethyl crotonate
CAS No.: 10544-63-5
Cat. No.: VC20848172
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10544-63-5 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | ethyl (Z)-but-2-enoate |
Standard InChI | InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3- |
Standard InChI Key | ZFDIRQKJPRINOQ-HYXAFXHYSA-N |
Isomeric SMILES | CCOC(=O)/C=C\C |
SMILES | CCOC(=O)C=CC |
Canonical SMILES | CCOC(=O)C=CC |
Boiling Point | 132.00 to 134.00 °C. @ 760.00 mm Hg |
Introduction
Chemical Identity and Structure
Ethyl crotonate (C₆H₁₀O₂) is an ester formed from crotonic acid and ethanol. It exists primarily in the trans (E) configuration, with the chemical name ethyl (E)-2-butenoate. This compound has a molecular weight of 114.14 g/mol and features an α,β-unsaturated ester structure .
Identification Data
Parameter | Value |
---|---|
CAS Number | 623-70-1 |
Molecular Formula | C₆H₁₀O₂ |
Molecular Weight | 114.14 g/mol |
IUPAC Name | Ethyl (E)-2-butenoate |
Common Synonyms | (E)-ethyl but-2-enoate, ethyl trans-2-butenoate, trans-ethyl crotonate |
InChIKey | ZFDIRQKJPRINOQ-HWKANZROSA-N |
LogP | 1.85 |
The compound has a specific geometric isomerism with the predominant commercial form being the (E)-isomer, while the (Z)-isomer (CAS: 6776-19-8) is less common but can be synthesized for specific applications .
Physical Properties
Ethyl crotonate exhibits distinct physical characteristics that influence its handling, storage, and applications across various industries.
Physical Constants and Parameters
The compound is insoluble in water but readily dissolves in most organic solvents including ethanol, ether, and moderately in chloroform and ethyl acetate .
Chemical Properties and Reactivity
Ethyl crotonate features an α,β-unsaturated ester structure that contributes to its distinct chemical behavior and reactivity patterns.
Reactivity Profile
The presence of a conjugated double bond makes ethyl crotonate particularly reactive in various chemical transformations:
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Participates in cycloaddition reactions as a dienophile
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Undergoes conjugate additions with nucleophiles
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Serves in tandem vicinal dialkylation reactions
This reactivity profile makes it particularly valuable as a building block in organic synthesis. The compound remains stable under normal conditions but is incompatible with strong oxidizing agents .
Spectroscopic Characteristics
Spectroscopic analysis provides crucial structural information about ethyl crotonate, enabling accurate identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy reveals the distinct structural features of ethyl crotonate:
The ¹H NMR spectrum clearly identifies the different proton environments:
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Methyl protons from both the ester group and the alkene substituent
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Methylene protons from the ethyl group
The ¹³C NMR spectrum shows all six carbon environments, with the carbonyl carbon appearing distinctively around 167 ppm. DEPT experiments confirm:
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The quaternary carbon at the carbonyl position
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CH groups from the alkene portion
2D NMR techniques such as COSY and J-resolved spectroscopy provide additional structural confirmation, revealing coupling relationships between:
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The methyl group at position 1 and CH groups at positions 2 and 3
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The methyl group at position 7 and CH₂ group at position 6
Natural Occurrence
Ethyl crotonate is found naturally in various fruits and food products, contributing to their characteristic flavors and aromas.
Natural Sources
Source | Comment |
---|---|
Strawberry | Component of characteristic aroma |
Guava | Present in both fruit and peel |
Pineapple | Contributes to flavor profile |
White Wine | Minor flavor component |
Yellow Passion Fruit | Natural constituent |
Mango | Found in fresh fruit |
Apple | Natural flavor component |
Papaya | Present in fruit |
Rum | Contributes to characteristic aroma |
Cocoa | Minor flavor component |
These natural occurrences have inspired the compound's use in artificial flavoring applications .
Synthesis and Production
Ethyl crotonate is primarily produced through synthetic methods for commercial applications.
Industrial Synthesis
The primary commercial synthesis route involves the esterification of crotonic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds under controlled conditions to yield predominantly the (E)-isomer.
Laboratory Preparation
For laboratory-scale preparation, the compound can be purified by:
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Washing with 5% aqueous Na₂CO₃
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Following with saturated aqueous CaCl₂
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Drying with CaCl₂
The (Z)-isomer can be selectively prepared through semihydrogenation of ethyl tetrolate in excellent chemical yield .
Industrial Applications
Ethyl crotonate has diverse applications across multiple industries, leveraging its chemical properties and sensory characteristics.
Food and Flavor Industry
In the food sector, ethyl crotonate serves as:
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A synthetic flavoring agent in fruit flavors, particularly strawberry and pineapple
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An ingredient in imitation fruit flavors at concentrations of 2-7 ppm
The compound's taste threshold values indicate rum, cognac, and pungent characteristics with caramellic and fruity nuances at concentrations of approximately 10 ppm .
Materials Science Applications
In materials science and polymer chemistry, ethyl crotonate functions as:
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A solvent for cellulose esters
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A plasticizer for acrylic resins, improving flexibility and durability
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A component in coatings and adhesives
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A contributor to improved material properties in polymer production
Synthetic Organic Chemistry
Ethyl crotonate serves as a versatile building block in organic synthesis:
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Enables creation of complex molecules for pharmaceutical applications
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Facilitates production of agrochemicals
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Functions in metabolic pathway investigations and enzyme reaction studies
Fragrance Industry
The compound contributes significantly to the fragrance industry:
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Enhances and stabilizes scent profiles in perfumes
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Provides fruity and sweet aromatic notes
Market Analysis
The global ethyl crotonate market demonstrates robust growth trends driven by expanding applications across multiple sectors.
Market Growth and Projections
As of 2025, the global ethyl crotonate market is experiencing significant expansion, with projections indicating continued growth through 2033. Key market dynamics include:
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Primary growth drivers: increasing applications in food and fragrance industries, agricultural insecticides, and pharmaceutical synthesis
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Market segmentation favoring high-purity grades (98% and 99%), reflecting demand for precision in downstream applications
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Geographic expansion particularly in developing economies experiencing industrialization and agricultural growth
Current market leaders include specialized chemical manufacturers focusing on product quality, competitive pricing, and reliable delivery capabilities. North America and Europe represent significant market regions, though emerging markets show accelerating demand .
Hazard Type | Classification | Notes |
---|---|---|
Flammability | Highly flammable | Dangerous fire risk when exposed to heat or flame |
Toxicity | Moderately toxic | By ingestion and likely by inhalation |
Irritation | Strong irritant | Affects skin, mucous membranes, and eyes |
Reactivity | Moderate | Can react vigorously with oxidizing materials |
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